molecular formula C14H19N3S B7739947 5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol

Cat. No.: B7739947
M. Wt: 261.39 g/mol
InChI Key: KXFYXFVWCIUKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol typically involves the reaction of 4-tert-butylphenylhydrazine with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. These interactions can modulate various biological processes, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar compounds to 5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol include other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole ring without any substituents.

    5-Phenyl-1,2,4-triazole-3-thiol: A triazole derivative with a phenyl group instead of a tert-butylphenyl group.

    4-Ethyl-1,2,4-triazole-3-thiol: A triazole derivative with an ethyl group but without the tert-butylphenyl group.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-5-17-12(15-16-13(17)18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFYXFVWCIUKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1S)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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